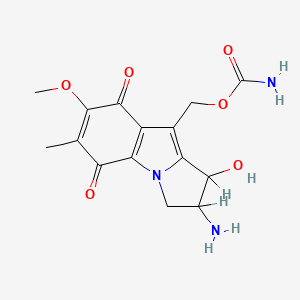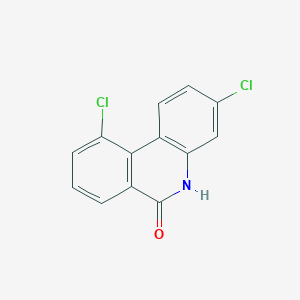
3,10-dichloro-5H-phenanthridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,10-dichloro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family Phenanthridinones are known for their tricyclic structure, which includes a nitrogen atom in the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-dichloro-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the cyclization of 2-iodo-N-phenylbenzamide in the presence of a base such as potassium tert-butoxide and a radical initiator like 2,2’-azoisobutyronitrile (AIBN) in a solvent like benzene . The reaction is typically carried out under reflux conditions for an extended period to ensure complete cyclization.
Industrial Production Methods
Industrial production of phenanthridinones, including this compound, often involves large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3,10-dichloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenanthridinone core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenanthridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the phenanthridinone core.
Applications De Recherche Scientifique
3,10-dichloro-5H-phenanthridin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 3,10-dichloro-5H-phenanthridin-6-one involves its interaction with molecular targets in biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes involved in DNA repair, further enhancing its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound that is the basis of DNA-binding fluorescent dyes.
6(5H)-Phenanthridinone: Another phenanthridinone derivative with similar structural features.
Uniqueness
3,10-dichloro-5H-phenanthridin-6-one is unique due to the presence of chlorine atoms at specific positions on the phenanthridinone core. These chlorine atoms can influence the compound’s reactivity and biological activity, making it distinct from other phenanthridinone derivatives.
Propriétés
Numéro CAS |
27353-62-4 |
|---|---|
Formule moléculaire |
C13H7Cl2NO |
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
3,10-dichloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-4-5-8-11(6-7)16-13(17)9-2-1-3-10(15)12(8)9/h1-6H,(H,16,17) |
Clé InChI |
DMNMWWJCFOGBHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C(C=C3)Cl)NC2=O)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



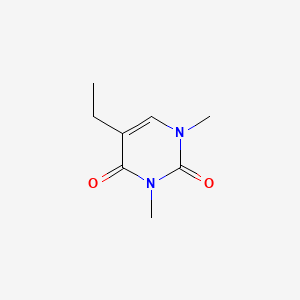
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

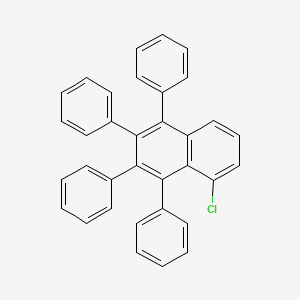

![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)

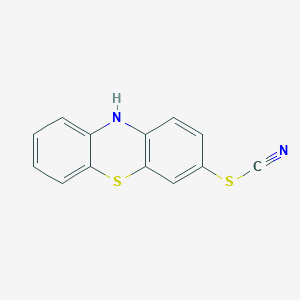
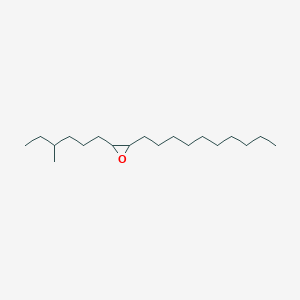
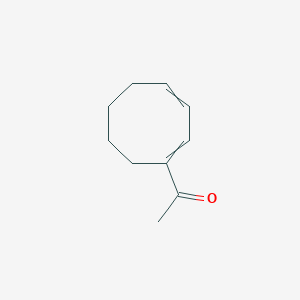
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
